molecular formula C23H30N4O3 B2694908 1-(4-ethylpiperazin-1-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione CAS No. 872860-80-5

1-(4-ethylpiperazin-1-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione

Cat. No.: B2694908
CAS No.: 872860-80-5
M. Wt: 410.518
InChI Key: DGDAPOYFFKKYGV-UHFFFAOYSA-N
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Description

1-(4-ethylpiperazin-1-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione is a complex organic compound with a unique structure that includes piperazine, piperidine, and indole moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylpiperazin-1-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Moiety: This can be achieved by reacting ethylamine with piperazine under controlled conditions.

    Indole Synthesis: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The piperazine and indole moieties are then coupled using appropriate linkers and reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylpiperazin-1-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-ethylpiperazin-1-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethylpiperazin-1-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-ethylpiperazin-1-yl)-2-(piperidin-2-yl)ethan-1-one: Shares the piperazine and piperidine moieties but lacks the indole ring.

    1-(4-ethylpiperazin-1-yl)-2-(piperidin-4-yl)ethan-1-one: Similar structure but with different substitution patterns on the piperidine ring.

Uniqueness

1-(4-ethylpiperazin-1-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-2-24-12-14-26(15-13-24)23(30)22(29)19-16-27(20-9-5-4-8-18(19)20)17-21(28)25-10-6-3-7-11-25/h4-5,8-9,16H,2-3,6-7,10-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDAPOYFFKKYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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